10-十八烷基吖啶橙溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes with bromine. For instance, 1, 4-Diazabicyclo(2, 2, 2)octane forms an addition complex with bromine, which is then used as an oxidizing agent for sulfides to sulfoxides in aqueous media . This suggests that bromine complexes can be utilized in the synthesis of various organic compounds, potentially including 10-Octadecylacridine orange bromide.

Molecular Structure Analysis

While the molecular structure of 10-Octadecylacridine orange bromide is not explicitly analyzed in the provided papers, the study of octadecyl-trimethyl-ammonium bromide (C18TAB) offers insights into the behavior of long-chain alkyl groups in surfactant molecules . The structural parameters of micelles formed by such compounds can be determined, which may be relevant for understanding the molecular structure of 10-Octadecylacridine orange bromide.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 10-Octadecylacridine orange bromide. However, the oxidation of sulfides using bromine complexes indicates that bromine can participate in electrophilic reactions, which could be relevant when considering the reactivity of bromide-containing compounds like 10-Octadecylacridine orange bromide.

Physical and Chemical Properties Analysis

The physicochemical studies of C18TAB provide a critical assessment of its solution behavior, including micelle and microemulsion formation . This research can be extrapolated to understand the physical and chemical properties of similar compounds. The study examines the energetics of interfacial adsorption and self-association in aqueous solutions, phase behavior with water, n-butanol, and n-heptane, and the energetics of water dispersion in oil. These findings are crucial for understanding the surfactant properties of 10-Octadecylacridine orange bromide.

科学研究应用

环境修复和水处理

一项研究用十八烷基三甲基溴化铵对坡缕石进行改性,以评估其对废水中阴离子染料的吸附应用,证明了有机坡缕石在环境修复工作中的潜力 (Sarkar 等,2011 年)。这表明类似的含十八烷基化合物可能有助于去除水中的污染物,展示了在环境科学和工程中的一个重要应用。

药物-DNA 相互作用和生物医学研究

DNA 与吖啶橙和溴化乙锭等化合物的相互作用的研究,它们在结构上与 10-十八烷基吖啶橙溴化物相关,提供了对药物-DNA 相互作用的结构和光物理方面的见解。这些研究对于理解潜在治疗剂的作用机制和新药的开发至关重要 (Kononov 等,2001 年)。这些化合物嵌入 DNA 并影响其结构和功能的能力突出了它们在生物医学研究中的重要性,尤其是在癌症治疗和分子生物学领域。

分析化学和材料科学

新型吸附剂和色谱材料的开发是相关化合物找到应用的另一个领域。例如,合成二氧化硅-聚(十八烷基咪唑鎓)杂化材料以用作液相色谱中的固定相,展示了含十八烷基化合物在创建选择性和高效分离工具方面的多功能性 (Qiu 等,2011 年)。这些材料对某些分析物表现出超高的形状选择性,展示了它们在开发先进分析方法和材料科学方面的潜力。

作用机制

Target of Action

10-Octadecylacridine orange bromide is a highly selective fluorescent reagent . It is primarily used as a potential-sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane .

Mode of Action

The compound’s mode of action is primarily through its interaction with the cell membrane . It is used to monitor changes in cell potential, which occur during ion transport across the cell membrane

Biochemical Pathways

Given its role as a potential-sensitive dye, it can be inferred that it plays a role in pathways involvingion transport across the cell membrane .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability and distribution.

Result of Action

The primary result of 10-Octadecylacridine orange bromide’s action is the ability to monitor changes in cell potential . This can be particularly useful in studying the function and behavior of cells, especially in relation to ion transport across the cell membrane .

Action Environment

The action of 10-Octadecylacridine orange bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C under desiccating conditions . Furthermore, it is soluble in DMSO , which can influence its stability and efficacy in different environments.

生化分析

Cellular Effects

10-Octadecylacridine orange bromide has a profound impact on various types of cells and cellular processes. It is used as a potential sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane

Temporal Effects in Laboratory Settings

10-Octadecylacridine orange bromide is known for its stability and can be stored for up to 12 months under desiccating conditions

属性

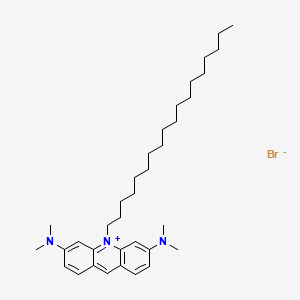

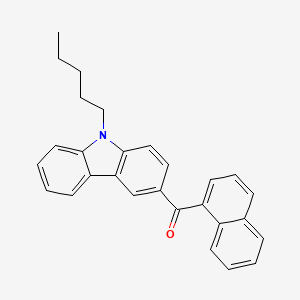

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGWUNXBPDTDHY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75168-16-0 |

Source

|

| Record name | 75168-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

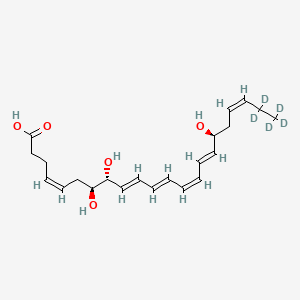

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

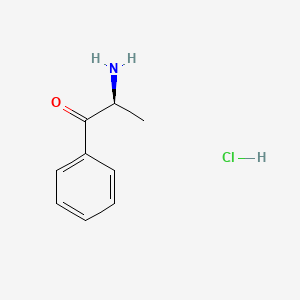

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)